5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
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Description
5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications
Overview of 1,3-Thiazolidin-4-ones
1,3-Thiazolidin-4-ones and their functionalized analogues, including compounds like 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, have shown significant pharmacological importance. These compounds are part of a broader class of molecules that have been studied for their diverse biological potential against various diseases. The synthesis of these molecules dates back to the mid-19th century, demonstrating their long-standing interest in medicinal chemistry. The advancements in synthetic methodologies, including green chemistry approaches, have facilitated the development of these compounds. Their structural stability and potential as biological agents highlight their relevance in drug discovery and development (Santos, Silva, & Jones, 2018).
Biological Activities and Applications
The 1,3-thiazolidin-4-one core, particularly when functionalized with various groups, exhibits a wide spectrum of biological activities. These include antimicrobial, anticancer, and antidiabetic properties. Their pharmacological significance is underscored by their incorporation into commercial pharmaceuticals, showcasing their utility in addressing different therapeutic needs. The development of these compounds involves various synthetic routes, including environmentally friendly methods, reflecting the ongoing efforts to produce effective and sustainable medicinal agents. The potential of these molecules in the realm of medicinal chemistry is promising, with ongoing studies exploring their efficacy and mechanisms of action across different disease models (Mech, Kurowska, & Trotsko, 2021).
Structural and Synthetic Insights
Research on 1,3-thiazolidin-4-ones has also focused on their structural characteristics and the development of novel synthetic methods to enhance their biological efficacy. Innovations in synthesis, including the use of green chemistry principles, have led to more efficient and sustainable production of these compounds. The exploration of different substituents and molecular modifications has been a key aspect of this research, aiming to optimize their pharmacological profiles and minimize potential side effects. The ongoing investigation into their structural and biological properties continues to contribute valuable insights into their potential as therapeutic agents (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).
Properties
IUPAC Name |
(5Z)-4-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(13)14-12(15)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGLQUXLNYRJR-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NC(=O)S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=NC(=O)S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.